Methyl 3-allyl-4-hydroxy-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (M3AHM) is an organic compound that belongs to the class of benzoates. It is a white crystalline solid with a melting point of around 105-107°C. M3AHM has a variety of applications in the medical and scientific fields due to its unique properties. It has been used in the synthesis of pharmaceuticals, as a preservative, and in the development of new materials. Additionally, it has been studied for its potential as a chemotherapeutic agent.
Scientific Research Applications
Reactivity and Protective Group Strategies
- Research on the regioselectivity of 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored with various alkylating agents, suggesting that similar reactivity might be expected in compounds like Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. Such reactivity patterns are crucial in synthetic chemistry for designing protective group strategies and synthesizing complex molecules (Riess et al., 1998).
Synthetic Applications
- The synthesis of intermediates for radiolabeled compounds, such as those used in PET imaging, often involves complex transformations. Studies on the synthesis of intermediates for 18F-fallypride highlight the importance of allylation and other modifications, which might be relevant for manipulating Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in synthetic routes (X. Jing, 2004).
Natural Product Derivatives
- Investigation of marine endophytic fungi has led to the isolation of new compounds with structural similarities to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, demonstrating the diversity of natural product derivatives and their potential biological activities (X. Xia et al., 2011).
Microbial Metabolism
- Studies on the microbial oxidation of aromatic compounds have shown that certain Pseudomonas strains can metabolize methoxybenzoic acids, leading to the production of methanol and other metabolites. This highlights the potential of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a substrate in microbial biotransformations (M. Donnelly & S. Dagley, 1980).
Enzymatic Inhibition
- Research on the inhibition of catechol O-methyltransferase by substituted benzoic acids provides insights into how structural modifications can impact biological activity. This could inform the design of enzyme inhibitors or modulators based on the core structure of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (R. Borchardt et al., 1982).
properties
IUPAC Name |
methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOAHRWQQSHYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427952 |
Source
|
Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
CAS RN |
647854-53-3 |
Source
|
Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.